![molecular formula C14H14F3N3OS B2561142 3-((3-Cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide CAS No. 905787-17-9](/img/structure/B2561142.png)
3-((3-Cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide
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Overview
Description
The compound is a derivative of trifluoromethylpyridines , which are commonly used in the agrochemical and pharmaceutical industries . Trifluoromethylpyridines and their derivatives are known for their unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylpyridines can be synthesized using various methods . For instance, 3-(trifluoromethyl)pyridine (2,3-CTF) can be used to produce several commercial products .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Bicalutamide Synthesis : 4-Cyano-3-(trifluoromethyl)aniline serves as a key intermediate in the chemical synthesis of the nonsteroidal antiandrogen drug bicalutamide . Researchers explore its potential as a building block for designing novel antiandrogen agents.
Organic Synthesis and Radical Chemistry
- Trifluoromethyl Radical Addition : The trifluoromethyl group in this compound makes it an attractive substrate for radical reactions. For instance, addition of a trifluoromethyl radical to a C-C double bond generates a benzylic radical intermediate, which can further react with other functional groups .
Future Directions
properties
IUPAC Name |
3-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3OS/c15-14(16,17)12-8-3-1-2-4-10(8)20-13(9(12)7-18)22-6-5-11(19)21/h1-6H2,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBQJTBAALJDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCCC(=O)N)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide |
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